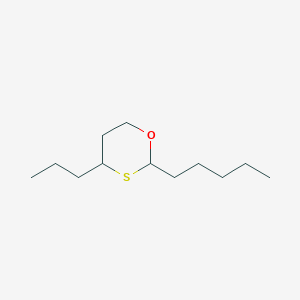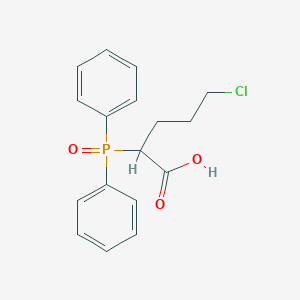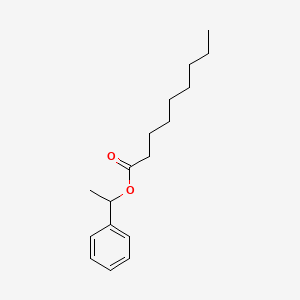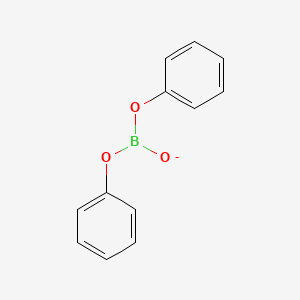![molecular formula C13H21N5O5 B14145965 2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol CAS No. 381710-57-2](/img/structure/B14145965.png)
2,2'-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol is a complex organic compound with the molecular formula C₁₃H₂₁N₅O₅ This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group, a morpholine ring, and two ethanol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol typically involves the condensation of 6-methyl-2-(morpholin-4-yl)-5-nitropyrimidine-4-amine with diethanolamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as Lewis acids can also be employed to accelerate the reaction rate. The final product is typically obtained in high purity through a series of purification steps including distillation and crystallization.
化学反応の分析
Types of Reactions
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The ethanol groups can participate in condensation reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Carboxylic acids, acid chlorides.
Major Products
Reduction: Formation of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-yl]imino}diethanol.
Substitution: Formation of various substituted morpholine derivatives.
Condensation: Formation of esters or ethers depending on the reactants used.
科学的研究の応用
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Similar Compounds
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-aminopyrimidin-4-yl]imino}diethanol: Similar structure but with an amino group instead of a nitro group.
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol derivatives: Various derivatives with different substituents on the morpholine ring.
Uniqueness
2,2’-{[6-Methyl-2-(morpholin-4-yl)-5-nitropyrimidin-4-yl]imino}diethanol is unique due to the presence of both a nitro group and a morpholine ring in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research.
特性
CAS番号 |
381710-57-2 |
|---|---|
分子式 |
C13H21N5O5 |
分子量 |
327.34 g/mol |
IUPAC名 |
2-[2-hydroxyethyl-(6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H21N5O5/c1-10-11(18(21)22)12(16(2-6-19)3-7-20)15-13(14-10)17-4-8-23-9-5-17/h19-20H,2-9H2,1H3 |
InChIキー |
PDOWVDDFBBADHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)N(CCO)CCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)





![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)

![4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B14145923.png)

![3,3a-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14145936.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)

